molecular formula C22H22O3 B4649490 7-[(4-ETHENYLPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE

7-[(4-ETHENYLPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE

Cat. No.: B4649490
M. Wt: 334.4 g/mol
InChI Key: QZBCMZBMYJMFDL-UHFFFAOYSA-N
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Description

7-[(4-ETHENYLPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes an ethenylphenyl group, a methoxy group, and a propyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-ETHENYLPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethenylphenol, 8-methyl-4-propyl-2H-chromen-2-one, and suitable reagents for methoxylation.

    Methoxylation: The 4-ethenylphenol undergoes a methoxylation reaction to introduce the methoxy group. This step is usually carried out using methanol and a strong acid catalyst like sulfuric acid.

    Coupling Reaction: The methoxylated intermediate is then coupled with 8-methyl-4-propyl-2H-chromen-2-one through a condensation reaction. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to dihydrochromen-2-one derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 7-[(4-ETHENYLPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE in optoelectronic devices involves its role as a hole transport material. It facilitates the efficient transport of positive charges (holes) from the anode to the emissive layer, enhancing the overall performance of the device. The molecular structure allows for effective π-π stacking interactions, which contribute to its high charge mobility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic properties and make it particularly suitable for use in optoelectronic devices. Its ability to form stable films and its high charge mobility set it apart from other similar compounds .

Properties

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-8-methyl-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-4-6-18-13-21(23)25-22-15(3)20(12-11-19(18)22)24-14-17-9-7-16(5-2)8-10-17/h5,7-13H,2,4,6,14H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBCMZBMYJMFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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